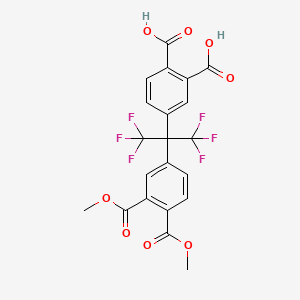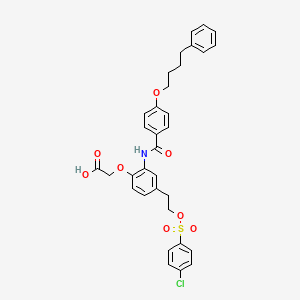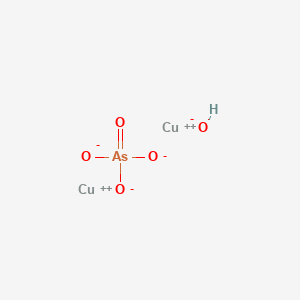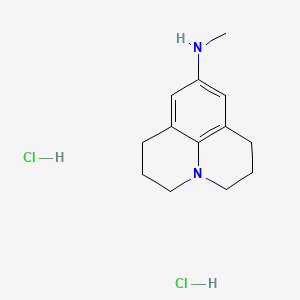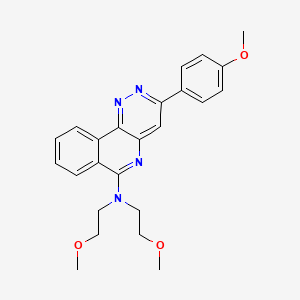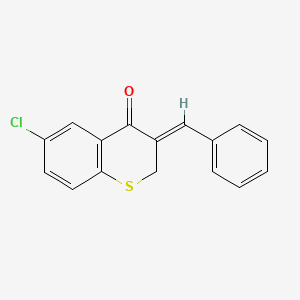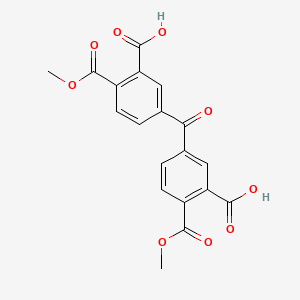
3-((Acetyloxy)acetyl)-2-((2-methoxyphenoxy)methyl)thiazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((Acetyloxy)acetyl)-2-((2-methoxyphenoxy)methyl)thiazolidine is a complex organic compound that belongs to the thiazolidine class of heterocyclic compounds This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Acetyloxy)acetyl)-2-((2-methoxyphenoxy)methyl)thiazolidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazolidine Ring: The initial step involves the reaction of a suitable thiol with an amine to form the thiazolidine ring. This reaction is typically carried out under mild conditions, such as room temperature, in the presence of a suitable catalyst.
Introduction of the Acetyloxy Group: The next step involves the acetylation of the thiazolidine ring to introduce the acetyloxy group. This is typically achieved using acetic anhydride in the presence of a base, such as pyridine, to facilitate the reaction.
Attachment of the Methoxyphenoxy Group: The final step involves the introduction of the methoxyphenoxy group through an etherification reaction. This is typically carried out using a suitable phenol derivative and a strong base, such as sodium hydride, to promote the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize production costs. This may include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent product quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-((Acetyloxy)acetyl)-2-((2-methoxyphenoxy)methyl)thiazolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically involving the sulfur atom in the thiazolidine ring. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can target the carbonyl groups in the acetyloxy and methoxyphenoxy moieties. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenoxy group. Common nucleophiles include halides and amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents under inert atmosphere.
Substitution: Halides, amines; typically carried out in polar aprotic solvents, such as dimethylformamide (DMF), at elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted thiazolidine derivatives.
Scientific Research Applications
3-((Acetyloxy)acetyl)-2-((2-methoxyphenoxy)methyl)thiazolidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a subject of interest in drug discovery.
Medicine: The compound is investigated for its potential therapeutic applications. Its unique chemical structure allows it to interact with specific molecular targets, making it a candidate for the development of new drugs.
Industry: The compound is used in the development of new materials and chemical processes. Its unique properties make it a valuable component in various industrial applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of 3-((Acetyloxy)acetyl)-2-((2-methoxyphenoxy)methyl)thiazolidine involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The acetyloxy and methoxyphenoxy groups play a crucial role in these interactions, allowing the compound to bind to specific sites on the target molecules. The thiazolidine ring also contributes to the compound’s overall stability and reactivity, enhancing its effectiveness in various applications.
Comparison with Similar Compounds
3-((Acetyloxy)acetyl)-2-((2-methoxyphenoxy)methyl)thiazolidine can be compared with other similar compounds, such as:
Thiazolidine-2,4-dione: This compound also contains a thiazolidine ring but lacks the acetyloxy and methoxyphenoxy groups. It is commonly used in the synthesis of pharmaceuticals, particularly antidiabetic drugs.
2-(2-Methoxyphenoxy)acetic acid: This compound contains the methoxyphenoxy group but lacks the thiazolidine ring. It is used as an intermediate in the synthesis of various organic compounds.
Acetylthiazolidine: This compound contains the thiazolidine ring and an acetyl group but lacks the methoxyphenoxy group. It is used in the synthesis of various heterocyclic compounds.
The uniqueness of this compound lies in its combination of functional groups, which confer unique chemical properties and potential applications. The presence of both acetyloxy and methoxyphenoxy groups, along with the thiazolidine ring, makes it a versatile compound with a wide range of uses in scientific research and industry.
Properties
CAS No. |
161364-55-2 |
|---|---|
Molecular Formula |
C15H19NO5S |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
[2-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C15H19NO5S/c1-11(17)20-9-14(18)16-7-8-22-15(16)10-21-13-6-4-3-5-12(13)19-2/h3-6,15H,7-10H2,1-2H3 |
InChI Key |
XWRJIIVUYJZKBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(=O)N1CCSC1COC2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


